2-phenyl-N-(1-phenylethyl)propanamide
Description
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-phenyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C17H19NO/c1-13(15-9-5-3-6-10-15)17(19)18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,18,19) |
InChI Key |
ZWNCJNODOVPNTF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Propanamide Derivatives
Key Observations :
- Chain Length : Substituting propanamide with acetamide (shorter chain) reduces molecular weight but retains chiral resolution utility .
- Halogenation : Bromine introduction (e.g., 2-bromo analog) increases molecular weight but may limit commercial availability due to instability .
- Aromatic Modifications : Addition of bromophenyl or methoxynaphthalenyl groups (e.g., in ) enhances steric bulk, influencing crystallinity and intermolecular interactions .
Pharmacologically Active Analogs
Key Observations :
- Lipophilic Groups : Sah 058-035’s decyldimethylsilyl moiety enhances lipid solubility, critical for ACAT inhibition and intracellular cholesterol modulation .
- Fluorine Effects : The 2-fluoro-biphenyl analog exhibits hybrid pharmacology, combining anti-inflammatory (flurbiprofen-derived) and stimulant (amphetamine-derived) properties .
Enantiomeric and Stereochemical Comparisons
Key Observations :
- Stereochemical Purity : Enantiomers of this compound are separable via chiral HPLC, with resolution dependent on mobile phase composition .
Q & A
Q. Q1. What are the standard synthetic routes for 2-phenyl-N-(1-phenylethyl)propanamide, and how can reaction conditions be optimized?
The compound can be synthesized via the iodine-catalyzed dehydration and tautomerization of 1-phenylethanol with propanenitrile. Key parameters include:
- Temperature : 90°C (optimal for yield and reaction rate).
- Catalyst : Molecular iodine (1-2 mol%).
- Solvent-free conditions to minimize side reactions.
Yield optimization (71%) requires strict control of reaction time and catalyst loading. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Structural Characterization Techniques
Q. Q2. What analytical methods are recommended to confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., amide protons at δ 6.2–6.5 ppm, aromatic protons at δ 7.2–7.4 ppm).
- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (MW: 253.34 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between phenyl groups: 88.37°) and hydrogen-bonding networks (N–H⋯O, O–H⋯N) .
Common Chemical Reactivity
Q. Q3. How does this compound react under oxidative or reductive conditions?
- Oxidation : Forms quinone derivatives in the presence of strong oxidants (e.g., KMnO), altering bioactivity.
- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the amide to a secondary amine.
- Substitution : Electrophilic aromatic substitution (e.g., nitration) modifies phenyl rings, enabling derivatization .
Advanced: Enantiomeric Analysis
Q. Q4. How can enantiomeric purity be assessed for chiral derivatives of this compound?
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min).
- Circular Dichroism (CD) : Confirms absolute configuration by correlating Cotton effects with crystallographic data .
Biological Interaction Mechanisms
Q. Q5. What methodologies are used to study interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to enzymes or receptors (e.g., opioid receptors, K ~10–100 nM).
- Molecular Docking : Simulates binding modes using software like AutoDock Vina; validate with mutagenesis studies (e.g., key residues: Tyr148, Asp147) .
Advanced: Computational Modeling
Q. Q6. How can computational methods predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), bioavailability (85%), and blood-brain barrier penetration (CNS MPO score >4).
- QM/MM Simulations : Analyze transition states in metabolic pathways (e.g., cytochrome P450 oxidation) .
Resolving Data Contradictions
Q. Q7. How should researchers address discrepancies in reported crystal structure data?
- Multi-technique validation : Cross-reference X-ray data (e.g., space group P1, Z=2) with NMR and MS.
- Thermal Parameter Analysis : Check for disorder in phenyl rings (e.g., occupancy refinement 0.522 vs. 0.478 for methyl groups) .
Stability Under Experimental Conditions
Q. Q8. What conditions destabilize this compound during storage or experiments?
- Thermal Degradation : Decomposes above 150°C; store at –20°C under inert gas.
- pH Sensitivity : Hydrolyzes in acidic/basic media (t <24 hrs at pH <3 or >10) .
Advanced: X-ray Crystallography Workflow
Q. Q9. What protocols ensure high-quality single crystals for X-ray analysis?
- Solvent Selection : Slow evaporation from ethanol yields colorless blocks (0.2 mm).
- Data Collection : Use MoKα radiation (λ=0.71073 Å), θ range 3.1–25.2°, and multi-scan absorption correction (SADABS).
- Refinement : Full-matrix least-squares on F (R <0.062, wR <0.162) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
